3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate
Overview
Description
3-(1H-Indol-3-yl)-2-(trimethylazaniumyl)propanoate is an alpha-amino acid.
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate is a natural product found in Pisolithus arhizus, Caragana, and other organisms with data available.
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, including compounds structurally related to "3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate," have inspired significant research into indole synthesis methods. A comprehensive framework for classifying all indole syntheses has been proposed, highlighting the continued interest and developments in this area. Such classifications facilitate understanding the history and current state of indole synthesis strategies, essential for organic chemistry and pharmacology (Taber & Tirunahari, 2011).
Chemoprotective Agents in Cancer
Research on indole-3-carbinol (I3C), an indole derivative, suggests its potential as a chemoprotective compound in breast and prostate cancer. Despite its chemical instability, I3C's biological effects arise mainly from its metabolites, such as diindolylmethane (DIM), highlighting the importance of indole derivatives in medicinal chemistry and their role in developing cancer therapies (Bradlow, 2008).
Hepatic Protection Roles
Indole derivatives, particularly I3C and its major derivatives, have shown protective effects against chronic liver diseases. These compounds modulate various biological pathways, offering antioxidant, immunomodulatory, and anti-inflammatory effects, demonstrating the broad therapeutic potential of indole-based compounds in treating liver conditions (Wang et al., 2016).
Applications in Drug Synthesis
Levulinic acid (LEV), a compound related to the functional groups in "3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate," has been identified as a key building block in drug synthesis. Its derivatives are used in synthesizing various value-added chemicals, demonstrating the role of indole-related compounds in reducing drug synthesis costs and enhancing reaction cleanliness (Zhang et al., 2021).
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCBEAZXHZMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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